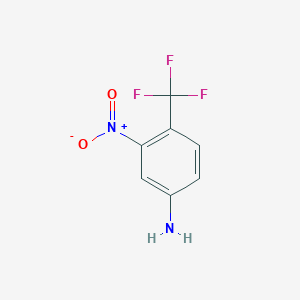

3-Nitro-4-(trifluoromethyl)aniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZNJYXHGWSWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586063 | |

| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393-80-6 | |

| Record name | 3-Nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Nitro-4-(trifluoromethyl)aniline (CAS 393-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitro-4-(trifluoromethyl)aniline, a key chemical intermediate. The information is curated for professionals in research and development, with a focus on its physicochemical properties, synthesis, applications, and safety protocols.

Chemical Identity and Properties

This compound, also known as 5-Amino-2-nitrobenzotrifluoride, is an aromatic amine.[1][2] The presence of both a nitro group and a trifluoromethyl group significantly influences its chemical reactivity, making it a valuable precursor in complex organic synthesis.[3]

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Citations |

| CAS Number | 393-11-3 | [1][2][4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][4][5][6] |

| Molecular Weight | 206.12 g/mol | [4][5][6] |

| Appearance | Yellow to orange crystalline powder | [7] |

| Melting Point | 122-129 °C | [4][7][8] |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [5][8][9] |

| Density | ~1.5 g/cm³ (estimate) | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in ether. | [8][9] |

| pKa | -0.22 ± 0.10 (Predicted) | [9] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of the compound.

| Spectrum | Data | Citations |

| IR | νmax cm⁻¹: 3535 (NH₂), 3434 (NH₂), 1635, 1592 (NO₂), 1520 (NO₂) | [10][11] |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 8.59 (d, J = 2.7 Hz, 1H), 8.55 (dd, J = 9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J = 9.3 Hz, 1H) | [10][11] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J = 5.9 Hz, C), 123.4 (q, J = 272.5 Hz, CF₃), 120.3 (CH), 116.7 (q, J = 31.5 Hz, C) | [10] |

Synthesis and Reactions

This compound is primarily used as an intermediate in organic synthesis.[10] A common application is in the preparation of the non-steroidal anti-androgen drug, Flutamide.[8]

General Synthesis Workflow

The synthesis of this compound can be achieved through the nitration of an acetylated precursor, followed by deprotection. This multi-step process ensures regioselective nitration.

Role in Flutamide Synthesis

This compound is a critical building block for Flutamide. The amino group of this compound is typically acylated to form the final drug substance.

Experimental Protocols

Synthesis from m-(Trifluoromethyl)aniline[15]

A documented method involves a two-step process starting from m-(trifluoromethyl)aniline.[12]

-

Step 1: Acetylation : m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to yield N-[3-(trifluoromethyl)phenyl]acetamide.

-

Step 2: Nitration : The resulting acetanilide is nitrated. This reaction is typically performed under heating conditions (e.g., 60-65 °C).[12]

-

Step 3: Hydrolysis : The acetyl group is removed from the 4-nitro-3-trifluoromethyl acetanilide intermediate using potassium carbonate in an ethanol solution to yield the final product.[12]

Synthesis from 1-azido-4-nitrobenzene[13]

An alternative synthesis route has been described:[10]

-

A thiazolium salt catalyst is added to a solution of 1-azido-4-nitrobenzene and t-BuOH in degassed THF under an argon atmosphere.

-

The suspension is stirred, and then NaOt-Bu is added.

-

After the reaction is complete (e.g., 12 hours), water is added, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic phases are dried and concentrated.

-

Purification is achieved via silica gel chromatography.

Applications

The unique electronic properties imparted by the nitro and trifluoromethyl groups make this compound a versatile intermediate.

-

Pharmaceuticals : It is a key precursor for active pharmaceutical ingredients (APIs), most notably in the synthesis of anti-cancer drugs like Flutamide.[3][13] The trifluoromethyl group often enhances bioavailability and metabolic stability.[3]

-

Agrochemicals : It serves as an intermediate in the manufacturing of various pesticides and herbicides.[3][13]

-

Dyes and Pigments : The chromophoric nature of the molecule makes it suitable for producing specialized dyes.[13]

-

Research : It is used as a biochemical reagent in life science research and as a building block for novel compounds in medicinal chemistry.[13][14]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

| Hazard Type | GHS Classification and Statements | Citations |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [15] |

| Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261, P280, P302+P352, P304+P340, P305+P351+P338 | [4][15] |

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[15][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded.[15]

-

Handling : Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[16] Use only in a well-ventilated area.

-

Storage : Store in a dry, cool, and well-ventilated place.[4][16] Keep the container tightly closed. Store at temperatures between 10°C - 25°C.[4]

-

Incompatibilities : Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[16]

Analytical Workflow

A standard workflow for the analysis and quality control of this compound involves multiple analytical techniques to confirm identity, purity, and quality.

References

- 1. scbt.com [scbt.com]

- 2. 4-NITRO-3-(TRIFLUOROMETHYL)ANILINE | CAS 393-11-3 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) | 393-11-3 | FN26253 [biosynth.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 | MOLNOVA [molnova.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 4-Nitro-3-(Trifluoromethyl)Aniline CAS No. 393-11-3 | Reformchem [reformchem.com]

- 9. ru.unilongindustry.com [ru.unilongindustry.com]

- 10. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 11. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 12. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. fishersci.fr [fishersci.fr]

- 16. fishersci.com [fishersci.com]

physical and chemical characteristics of 3-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)aniline, also known as 5-Amino-2-nitrobenzotrifluoride, is a highly functionalized aniline derivative with significant applications in various fields of chemical synthesis. Its molecular structure, featuring both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group, imparts unique reactivity and makes it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis protocols, and relevance in research and development, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is of particular interest in drug development as it can enhance metabolic stability and bioavailability.[1]

Chemical Identity and Physical Properties

This compound is a yellow to orange crystalline powder at room temperature.[2][3] Its core structure consists of an aniline ring substituted with a nitro group and a trifluoromethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃N₂O₂ | [2] |

| Molecular Weight | 206.12 g/mol | [2][4] |

| CAS Number | 393-11-3 | [2] |

| Appearance | Yellow to orange crystalline powder | [2][3][5] |

| Melting Point | 124-130 °C | [2] |

| Boiling Point | 326.4±42.0 °C (Predicted) | [5] |

| Density | 1.4711 (Estimate) | [5] |

| pKa | -0.22±0.10 (Predicted) | [5] |

| LogP (Octanol/Water) | 2.196 (Calculated) | [6] |

| Water Solubility (log₁₀WS) | -2.86 (Calculated) | [6] |

| Storage Temperature | 2-8°C | [5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data

| Technique | Data Highlights | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.59 (d, J=2.7 Hz, 1H), 8.55 (dd, J=9.3, 2.7 Hz, 1H), 7.55 (br s, 2H), 7.32 (d, J=9.3 Hz, 1H) | [5][7] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 151.8 (C), 135.0 (C), 128.7 (CH), 123.7 (q, J=5.9 Hz), 123.2 (q, J=272.5 Hz), 118.9 (CH), 117.8 (q, J=32.2 Hz) | [5][7] |

| Infrared (IR) (FTIR, CHCl₃) νₘₐₓ | 3535 cm⁻¹ (NH₂), 3434 cm⁻¹ (NH₂), 1635 cm⁻¹, 1592 cm⁻¹ (NO₂), 1520 cm⁻¹ (NO₂) | [5][7] |

| Mass Spectrometry (MS) | [M+Na]⁺ calculated for C₇H₅F₃N₂NaO₂: 229.0195; found: 229.0195 | [5][7] |

Synthesis and Reactivity

This compound is primarily used as an organic intermediate.[5][7] A common synthetic approach involves the protection of the amino group of m-(trifluoromethyl)aniline, followed by nitration and subsequent deprotection.

A patented method for the preparation of this compound involves the following steps[8]:

-

Acetylation: m-(Trifluoromethyl)aniline is reacted with acetyl chloride in a non-protic solvent to produce N-[3-(trifluoromethyl)phenyl]acetamide. This step protects the amine group.

-

Nitration: The resulting acetanilide is nitrated using concentrated nitric acid under heated conditions (e.g., 60-65°C) to yield 4-nitro-3-trifluoromethylacetanilide.

-

Deprotection (Hydrolysis): The acetyl group is removed by heating the 4-nitro-3-trifluoromethylacetanilide in an ethanol solution containing potassium carbonate. The reaction is typically heated to 60-80°C to afford the final product, this compound.[8]

This method is noted for its high yield and the generation of fewer positional isomers as impurities.[8]

Applications in Research and Drug Development

The unique electronic properties conferred by the nitro and trifluoromethyl groups make this compound a versatile building block.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals.[2] Notably, it is used to prepare the non-steroidal anti-androgen drug flutamide and is also a metabolite of flutamide.[5][7] Its structure is integral for certain anti-inflammatory, analgesic, and anti-cancer drugs.[1][2]

-

Agrochemicals: The compound is employed in the formulation of herbicides and pesticides, where its structure contributes to potent and selective biological activity.[1][2]

-

Dyes and Pigments: It serves as an intermediate in the production of specialized dyes and pigments.[2]

-

Analytical Chemistry: It can be utilized as a reagent in various analytical methods for the detection and quantification of other chemical substances.[2]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H301 | Toxic if swallowed | [4] |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H335 | May cause respiratory irritation | [9] |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]

-

Avoid breathing dust.[10]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]

In case of exposure, immediate first aid is necessary. For skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth and seek immediate medical attention.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Nitro-3-(trifluoromethyl)aniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Nitro-3-(trifluoromethyl)aniline | C7H5F3N2O2 | CID 94955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 393-11-3 | CAS DataBase [m.chemicalbook.com]

- 6. 5-Amino-2-nitrobenzotrifluoride (CAS 393-11-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 8. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 9. 4-Nitro-3-(trifluoromethyl)aniline (FLU-1) | 393-11-3 | FN26253 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. abdurrahmanince.net [abdurrahmanince.net]

An In-Depth Technical Guide to 3-Nitro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)aniline is a key aromatic intermediate characterized by the presence of a nitro group and a trifluoromethyl group on an aniline scaffold. This substitution pattern renders the molecule an important building block in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries. Its derivatives have been successfully developed into drugs for the treatment of prostate cancer. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis protocols, and the biological relevance of this compound, with a focus on its role in the development of non-steroidal antiandrogen therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2) at the meta-position to the amino group, and a trifluoromethyl group (-CF3) at the para-position to the amino group.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 206.12 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 393-80-6 | [1] |

| Appearance | Yellow to orange crystalline powder | [3] |

| Melting Point | 122-129 °C | [4][5] |

| Boiling Point | 326.4 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol. Limited solubility in polar solvents like water and more soluble in non-polar organic solvents. | [7][8] |

| Density | ~1.5 g/cm³ | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 4-chloro-benzotrifluoride followed by amination.

Step 1: Nitration of 4-chlorobenzotrifluoride

-

Materials: 4-chlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. 4-chlorobenzotrifluoride is then added dropwise to the mixture while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete nitration. The product, 4-chloro-3-nitrobenzotrifluoride, is then isolated by pouring the reaction mixture onto ice, followed by separation and washing of the organic layer.

Step 2: Amination of 4-chloro-3-nitrobenzotrifluoride

-

Materials: 4-chloro-3-nitrobenzotrifluoride, aqueous ammonia, a suitable solvent (e.g., isopropanol).

-

Procedure: 4-chloro-3-nitrobenzotrifluoride is dissolved in a suitable solvent and charged into a high-pressure reactor with aqueous ammonia. The mixture is heated under pressure, leading to the nucleophilic aromatic substitution of the chlorine atom with an amino group. After the reaction is complete, the reactor is cooled, and the excess ammonia is vented. The product, this compound, is then isolated by filtration and can be further purified by recrystallization.

Synthesis of Flutamide from this compound

Flutamide is a non-steroidal antiandrogen synthesized from this compound.

-

Materials: this compound, isobutyryl chloride, pyridine, 1,2-dichloroethane, N,N-dimethylacetamide, 4-dimethylaminopyridine (DMAP).

-

Procedure: this compound is dissolved in a solvent mixture of 1,2-dichloroethane and N,N-dimethylacetamide, with a catalytic amount of DMAP. The solution is cooled in an ice bath, and isobutyryl chloride is added dropwise. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, water is added to the reaction mixture, and the 1,2-dichloroethane is removed by distillation. The crude flutamide precipitates from the aqueous solution and is collected by filtration. The crude product can be purified by recrystallization from ethanol.[5][9][10]

Analytical Method: Detection in Biological Samples

This protocol outlines the extraction and detection of this compound from biological tissues, such as the liver, for toxicological or metabolic studies.[11]

-

Sample Preparation and Extraction:

-

Homogenize 100 g of the biological tissue (e.g., liver) with a suitable solvent like acetone.

-

Perform a liquid-liquid extraction to isolate the compound from the tissue homogenate.

-

Concentrate the organic extract under reduced pressure.

-

-

Chromatographic Separation and Detection:

-

The concentrated extract can be further purified using column chromatography on silica gel.[11]

-

For qualitative and quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.[12][13][14]

-

The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.

-

Quantification can be achieved by creating a calibration curve with standard solutions of known concentrations. The detection limit for this method in liver tissue is approximately 0.12 mg per 100 g of tissue.[11]

-

Visualizations

Caption: A simplified workflow for the synthesis of Flutamide.

Caption: Mechanism of action of non-steroidal antiandrogens.

Role in Drug Development: Non-Steroidal Antiandrogens

This compound is a crucial precursor for the synthesis of first-generation non-steroidal antiandrogens (NSAAs) such as flutamide and nilutamide.[4][15][16] These drugs are primarily used in the treatment of prostate cancer.[15][16]

Mechanism of Action

Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a critical role in the growth and survival of prostate cancer cells.[3] They exert their effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[3][17]

In its inactive state, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[1] Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[1] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the transcription of genes that promote cell proliferation and survival.[1][3]

Nilutamide and the active metabolite of flutamide act as competitive antagonists of the androgen receptor.[4][8] They bind to the ligand-binding domain of the AR, preventing the binding of androgens.[8] This blockade inhibits the conformational changes required for AR activation, dimerization, and nuclear translocation, thereby preventing the transcription of androgen-dependent genes and ultimately inhibiting the growth of prostate cancer cells.[8]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure allows for its use as a key building block in the synthesis of non-steroidal antiandrogen drugs that are vital in the management of prostate cancer. A thorough understanding of its chemical properties, synthetic routes, and the biological pathways targeted by its derivatives is essential for researchers and professionals in the field of drug discovery and development. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for further research and application of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]

- 5. drnerz.com [drnerz.com]

- 6. benchchem.com [benchchem.com]

- 7. Non-Steroidal Anti-Androgens (NSAAs), Experimental Anti-Androgen Agents [ebrary.net]

- 8. What is the mechanism of Nilutamide? [synapse.patsnap.com]

- 9. guidechem.com [guidechem.com]

- 10. CN103408447B - Process for synthesizing flutamide - Google Patents [patents.google.com]

- 11. [Peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antiandrogens - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

A Technical Guide to the Solubility of 3-Nitro-4-(trifluoromethyl)aniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining its solubility in common organic solvents. Methodologies for gravimetric analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC) are presented to empower researchers to generate precise and reliable solubility data tailored to their specific applications. Additionally, this guide includes a schematic for the synthesis of Flutamide, a notable application of the title compound, and a workflow for its analytical characterization, providing a broader context for its use in research and development.

Introduction

This compound, also known as 5-Amino-2-nitrobenzotrifluoride, is a yellow crystalline powder with the molecular formula C₇H₅F₃N₂O₂.[1] Its structure, featuring a nitro group and a trifluoromethyl group on an aniline backbone, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] A notable application is its use as a precursor in the synthesis of Flutamide, a non-steroidal antiandrogen medication for the treatment of prostate cancer.[2][3][4][5]

Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, crystallization solvents, and analytical mobile phases. This guide addresses the current gap in quantitative solubility data by providing detailed, actionable experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 393-11-3 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 124-130 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed literature. Qualitative assessments suggest it has slight solubility in methanol and DMSO. The structural features—a polar amine and nitro group, and a non-polar trifluoromethylated aromatic ring—suggest a varied solubility profile across solvents of differing polarities. The following sections provide detailed protocols to quantitatively determine this solubility.

Experimental Protocols for Solubility Determination

To obtain reliable quantitative solubility data, the following established methods are recommended. The choice of method may depend on the available equipment, the required accuracy, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[6][7][8]

4.1.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Drying oven

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-72 hours to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Aliquot Transfer: Carefully transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

-

Calculation: Calculate the solubility (S) in g/L using the following formula:

S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of aliquot transferred (L)

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be highly sensitive.[9][10][11][12] this compound, being a nitroaromatic compound, is expected to have a strong UV absorbance.

4.2.1. Materials and Equipment

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Materials and equipment from the Gravimetric Method (Section 4.1.1)

4.2.2. Procedure

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV/Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Create a stock solution of known concentration of the compound in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation (Beer-Lambert Law).

-

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 4.1.2) to prepare a saturated solution and separate the undissolved solid.

-

Measure Absorbance: Take an aliquot of the clear supernatant, dilute it with a known factor to bring the absorbance within the linear range of the calibration curve, and measure its absorbance at λmax.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to find the concentration of the saturated solution, which is the solubility.

HPLC Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds that are difficult to analyze by other means.[13][14][15][16]

4.3.1. Materials and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Materials and equipment from the Gravimetric Method (Section 4.1.1)

4.3.2. Procedure

-

Develop an HPLC Method: Develop a suitable isocratic HPLC method for the analysis of this compound. This includes selecting an appropriate mobile phase, flow rate, and detection wavelength (likely the λmax determined for the UV/Vis method).

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve and determine the linear regression equation.

-

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 4.1.2) to prepare a saturated solution in the solvent of interest.

-

Analyze Sample: Take an aliquot of the clear supernatant, dilute it with a known factor using the mobile phase, and inject it into the HPLC system.

-

Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample from its peak area. Multiply this by the dilution factor to find the concentration of the saturated solution (solubility).

Application Workflow: Synthesis of Flutamide

This compound is a key starting material for the synthesis of Flutamide. The general synthetic route involves the acylation of the aniline.[2][3][4][5]

Caption: Synthetic pathway for Flutamide from this compound.

Analytical Workflow

The characterization and quantification of this compound in various matrices can be achieved through a combination of chromatographic and spectroscopic techniques.[1][17]

Caption: General analytical workflow for this compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide equips researchers with the necessary experimental protocols to determine these values accurately. The gravimetric, UV/Vis spectrophotometric, and HPLC methods detailed herein are robust and widely applicable. A thorough understanding of solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the successful application of this versatile chemical intermediate in drug development and other scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. drnerz.com [drnerz.com]

- 3. drnerz.com [drnerz.com]

- 4. researchgate.net [researchgate.net]

- 5. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: Physicochemical Properties of 3-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3-Nitro-4-(trifluoromethyl)aniline (CAS No. 393-11-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document outlines its key physical properties, detailed experimental protocols for their determination, and a representative analytical workflow for identity and purity confirmation.

Core Physicochemical Data

The physical properties of this compound are crucial for its application in chemical synthesis and drug development. A summary of its melting and boiling points is presented below.

| Property | Value | Source |

| Melting Point | 122-130 °C | [1][2][3] |

| Boiling Point | 326.4 ± 42.0 °C (Predicted) | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical compound. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form to ensure efficient and reproducible heat transfer. If necessary, gently grind the crystalline solid using a clean mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid initial determination can be performed by heating at a rate of 10-20 °C per minute.

-

For an accurate measurement, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 20 °C below the approximate melting point found in the initial run.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid is observed (the beginning of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the substance. For pure compounds, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (Micro Method)

Given the high boiling point of this compound, a micro-scale method using a capillary tube is appropriate to minimize the amount of substance required and reduce the risk of decomposition.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or a heating block)

-

Apparatus for securing the test tube and thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube. As this compound is a solid at room temperature, it must first be melted.

-

Assembly:

-

Place a short capillary tube, sealed at one end, into the test tube with the open end downwards.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the bottom of the test tube.

-

Immerse the assembly into a heating bath.

-

-

Measurement:

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the substance is overcoming the atmospheric pressure.

-

Stop heating and allow the bath to cool slowly.

-

-

Recording the Boiling Point: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance is equal to the atmospheric pressure.

Analytical Workflow for Compound Identification and Purity

The identity and purity of a synthesized or procured batch of this compound must be confirmed before its use in further applications. A typical analytical workflow is illustrated below.

Caption: Analytical workflow for the identification and purity assessment of this compound.

References

Introduction: The Synergy of Vibrational Spectroscopy and Computational Chemistry

An In-Depth Technical Guide to the FT-IR and FT-Raman Spectra of 4-nitro-3-(trifluoromethyl)aniline

This guide provides a comprehensive analysis of the vibrational spectra of 4-nitro-3-(trifluoromethyl)aniline, a key organic intermediate and a metabolite of the non-steroidal anti-androgen drug Flutamide.[1] A thorough understanding of its molecular structure and vibrational properties is crucial for researchers, scientists, and professionals in drug development and materials science. By integrating experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy with theoretical Density Functional Theory (DFT) calculations, we present a self-validating methodology for the complete vibrational assignment and structural elucidation of the title molecule.

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of chemical compounds. These techniques measure the vibrational frequencies of a molecule's functional groups, which are unique and act as a molecular "fingerprint." However, the complexity of spectra for polyatomic molecules like 4-nitro-3-(trifluoromethyl)aniline, with multiple functional groups on a benzene ring, can make definitive assignments challenging.

To overcome this ambiguity, this guide employs a synergistic approach, coupling experimental data with quantum chemical calculations. Density Functional Theory (DFT) has proven to be a highly effective method for computing molecular geometries, electronic properties, and vibrational frequencies.[2][3] By comparing the experimentally observed spectra with the theoretically calculated vibrational modes, we can achieve a reliable and detailed assignment of the fundamental vibrations, providing deep insights into the molecule's structural characteristics. The position of substituent groups and their electron-donating or -withdrawing nature play a significant role in the molecule's electronic and molecular properties.[4]

Methodologies: Experimental and Computational Protocols

The trustworthiness of any spectral analysis hinges on the robustness of the experimental and computational methods employed. The protocols described herein represent a self-validating system, where theoretical predictions are corroborated by experimental observation.

Experimental Data Acquisition

FT-IR Spectroscopy Protocol:

-

Sample Preparation: The solid-state FT-IR spectrum of 4-nitro-3-(trifluoromethyl)aniline is recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Instrumentation: A high-resolution FT-IR spectrometer is used.

-

Data Collection: The spectrum is recorded in the mid-infrared range of 4000–400 cm⁻¹.[4]

-

Resolution: A spectral resolution of at least 4.0 cm⁻¹ is maintained to resolve distinct vibrational bands.

FT-Raman Spectroscopy Protocol:

-

Sample Preparation: A crystalline sample of 4-nitro-3-(trifluoromethyl)aniline is placed directly in the sample holder.

-

Instrumentation: An FT-Raman spectrophotometer module is utilized.

-

Excitation Source: A Nd:YAG laser operating at an excitation wavelength of 1064 nm is used to minimize fluorescence.

-

Data Collection: The spectrum is recorded over the range of 3500–100 cm⁻¹.[4]

Computational Modeling Workflow

The causality behind using DFT is its proven accuracy in predicting vibrational frequencies for organic molecules at a manageable computational cost.

-

Geometry Optimization: The molecular structure of 4-nitro-3-(trifluoromethyl)aniline is first optimized to its ground state energy minimum. This is performed using DFT with the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional and the 6-311++G(d,p) basis set, a combination known for its excellent balance of accuracy and efficiency.[2][4]

-

Frequency Calculation: Following optimization, the vibrational frequencies and corresponding intensities for both IR and Raman spectra are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Frequency Scaling: Theoretical wavenumber calculations are known to have systematic errors arising from the harmonic approximation. To achieve better agreement with experimental data, the computed frequencies are scaled using appropriate scaling factors.[2]

References

- 1. 4-Nitro-3-trifluoromethyl aniline | 393-11-3 [chemicalbook.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 4. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: ¹H and ¹³C NMR Spectral Data of 3-Nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Nitro-4-(trifluoromethyl)aniline. This compound, also known as 4-amino-3-nitrobenzotrifluoride, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in drug discovery and development.

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-2 | 8.42 | d | ~2.5 | 1H |

| H-6 | 7.56 | dd | ~9.0, ~2.5 | 1H |

| H-5 | 6.93 | d | ~9.0 | 1H |

| -NH₂ | 6.43 | br s | - | 2H |

Note: The coupling constants are estimated based on typical aromatic coupling patterns. The broad singlet for the -NH₂ protons is characteristic of amine protons and may vary in chemical shift and appearance depending on concentration and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound is presented below. Chemical shifts (δ) are reported in ppm. Due to the limited availability of experimental data, these values are predicted and should be used as a reference.

| Carbon Assignment | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity (due to C-F coupling) |

| C-4 | ~151 | q |

| C-3 | ~135 | s |

| C-1 | ~129 | s |

| C-6 | ~128 | s |

| -CF₃ | ~124 | q |

| C-5 | ~123 | q (⁴JCF) |

| C-2 | ~118 | s |

Note: The chemical shifts are estimations. The carbon attached to the -CF₃ group (C-4) and the -CF₃ carbon itself are expected to appear as quartets due to coupling with the three fluorine atoms. Long-range C-F coupling may also be observed for other carbons.

Experimental Protocol: NMR Spectroscopy

A general protocol for the acquisition of NMR spectra for aromatic compounds like this compound is provided below.

Caption: General experimental workflow for NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation : Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. The solution is then transferred to a clean and dry 5 mm NMR tube.

-

Instrumentation : NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used for the ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm). For the ¹H spectrum, peak integration and measurement of coupling constants are performed.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound, essential for its application in research and development. For definitive structural confirmation, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.

The Trifluoromethyl Group: A Shield Against Metabolism in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful functional group often imparts significant improvements in a molecule's metabolic stability, leading to enhanced pharmacokinetic profiles and, ultimately, more effective and safer therapeutics. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in metabolic stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

The Physicochemical Power of the Trifluoromethyl Group

The trifluoromethyl group's profound impact on metabolic stability stems from its unique electronic and steric properties. Comprising a carbon atom bonded to three fluorine atoms, the CF3 group is characterized by:

-

High Electronegativity: The fluorine atoms are the most electronegative elements, creating a strong electron-withdrawing effect. This deactivates adjacent aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[1][2] This inherent strength makes the CF3 group highly resistant to enzymatic cleavage.[3][4]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, improving absorption and distribution.[2][5]

-

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a methyl (CH3) group or a chlorine atom.[1] This substitution can block a known site of metabolism without drastically altering the molecule's overall size and shape, a strategy known as "metabolic switching."[4][6]

Enhancing Metabolic Stability: A Quantitative Perspective

The introduction of a trifluoromethyl group at a metabolically labile position in a drug candidate can lead to dramatic improvements in its metabolic stability. This is typically quantified by measuring parameters such as in vitro half-life (t½) in liver microsomes and intrinsic clearance (CLint). The following tables summarize quantitative data from studies comparing trifluoromethylated compounds with their non-fluorinated analogs.

| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Reference |

| Picornavirus Inhibitor Analog | CH₃ to CF₃ on Oxadiazole Ring | Significantly Increased | Significantly Decreased | [3] |

| HDAC Inhibitor Analog | CH₃ to CF₃ on Ketone | Increased (from <15 min) | Decreased | [7] |

| N-substituted Azole Analogs | N-CH₃ to N-CF₃ | Increased | Decreased | [4] |

Table 1: Comparative In Vitro Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Analogs.

| Drug (Metabolically Labile Group) | Primary Metabolizing Enzyme(s) | Impact of CF3 Substitution at Metabolic Hotspot | Expected Outcome on Pharmacokinetics |

| Celecoxib (p-methylphenyl) | CYP2C9, CYP3A4 | Blocking of methyl hydroxylation, a primary metabolic pathway.[8][9][10] | Increased half-life, reduced clearance, and increased bioavailability. |

| Fluoxetine (aromatic ring) | CYP2D6 | Deactivation of the aromatic ring towards oxidative metabolism.[1] | Prolonged half-life and reduced formation of active metabolites. |

Table 2: Predicted Impact of Trifluoromethyl Substitution on the Metabolism of Known Drugs.

Visualizing the Mechanisms and Workflows

The Role of the Trifluoromethyl Group in Blocking CYP450 Metabolism

Cytochrome P450 enzymes, primarily located in the liver, are a major family of enzymes responsible for the phase I metabolism of many drugs. A common metabolic pathway is the oxidation of a methyl group. By replacing a metabolically vulnerable methyl group with a trifluoromethyl group, this metabolic pathway can be effectively blocked.

Experimental Workflow for In Vitro Microsomal Stability Assay

The in vitro microsomal stability assay is a fundamental experiment to assess the metabolic stability of a drug candidate in its early stages of development. The workflow involves incubating the compound with liver microsomes and monitoring its disappearance over time.

Logical Relationship: Trifluoromethylation and Improved Drug Properties

The introduction of a trifluoromethyl group initiates a cascade of effects that ultimately lead to a more favorable drug profile. This logical relationship highlights the strategic value of trifluoromethylation in drug design.

Detailed Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile with an appropriate internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare the working solution of the test compound by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the test compound working solution and the human liver microsome solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

-

Incubate the plate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile (including half-life, clearance, and bioavailability) of a test compound in rodents (e.g., rats or mice).

Materials:

-

Test compound formulation for the desired route of administration (e.g., intravenous and oral)

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Dosing syringes and needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Anesthesia (if required for blood collection)

-

Centrifuge

-

Freezer (-80°C) for sample storage

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the animals to the housing conditions for at least one week prior to the study.

-

Fast the animals overnight before dosing (for oral administration).

-

Administer the test compound to two groups of animals via intravenous (IV) and oral (PO) routes at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples (e.g., from the tail vein or saphenous vein) at specified time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store them at -80°C until analysis.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the test compound versus time for both IV and PO administration.

-

Use pharmacokinetic software to calculate key parameters, including:

-

Half-life (t½): The time it takes for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Area under the curve (AUC): The total drug exposure over time.

-

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Conclusion

The strategic incorporation of a trifluoromethyl group is a powerful and well-established strategy in drug discovery for enhancing metabolic stability. By understanding the fundamental principles of its action, leveraging quantitative data from comparative studies, and employing robust experimental protocols, researchers and drug development professionals can effectively utilize this "metabolic shield" to design drug candidates with improved pharmacokinetic properties and a higher probability of clinical success. The continued exploration of trifluoromethylation in novel molecular scaffolds will undoubtedly lead to the development of the next generation of innovative and effective medicines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro and Trifluoromethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of electron-withdrawing groups is a cornerstone of modern medicinal chemistry and materials science, enabling the fine-tuning of molecular properties such as acidity, reactivity, and biological activity. Among the most potent and widely utilized electron-withdrawing moieties are the nitro (–NO₂) and trifluoromethyl (–CF₃) groups. This technical guide provides a comprehensive comparative analysis of the electronic effects of these two critical functional groups. It delves into the fundamental principles governing their electron-withdrawing nature, presents quantitative data to illustrate their relative strengths, and outlines detailed experimental protocols for the determination of key physicochemical parameters. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel molecular entities.

Introduction

The ability of a functional group to withdraw electron density from a molecular framework, known as its electron-withdrawing effect, is a composite of two primary electronic phenomena: the inductive effect and the resonance effect.

-

Inductive Effect (–I): This effect is transmitted through the sigma (σ) bonds of a molecule and arises from the intrinsic electronegativity difference between atoms. The highly electronegative oxygen and fluorine atoms in the nitro and trifluoromethyl groups, respectively, exert a strong pull on the electrons in the σ-bonds, polarizing the molecule and inducing a partial positive charge on adjacent atoms. The inductive effect diminishes with distance from the functional group.

-

Resonance Effect (–M or –R): The resonance effect, also known as the mesomeric effect, involves the delocalization of π-electrons across a conjugated system. A functional group exhibits a –M effect if it can withdraw π-electron density from a conjugated system, such as an aromatic ring, through the formation of resonance structures.

This guide will explore the interplay of these effects in the nitro and trifluoromethyl groups, providing a quantitative and mechanistic understanding of their influence on molecular properties.

Comparative Analysis of Electron-Withdrawing Strength

The electron-withdrawing capacities of the nitro and trifluoromethyl groups can be quantitatively assessed and compared using several experimental and spectroscopic parameters.

Hammett Substituent Constants

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The equation is given by:

log(K/K₀) = σρ

where K is the equilibrium constant for a reaction of a substituted aromatic compound, K₀ is the equilibrium constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

The substituent constant, σ, is a direct measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, with a larger value signifying a stronger effect. The Hammett constants for the meta (σm) and para (σp) positions provide insight into the inductive and combined inductive/resonance effects, respectively.

Table 1: Hammett Substituent Constants (σ) for Nitro and Trifluoromethyl Groups

| Substituent | σm | σp |

| –NO₂ | 0.71 | 0.78 |

| –CF₃ | 0.43 | 0.54 |

Data sourced from multiple organic chemistry resources.

The data in Table 1 clearly indicates that the nitro group is a more powerful electron-withdrawing group than the trifluoromethyl group in both the meta and para positions, as evidenced by its larger σ values.

Acidity of Substituted Benzoic Acids (pKa)

The electron-withdrawing effect of a substituent can be directly observed in its influence on the acidity of a molecule. For substituted benzoic acids, a stronger electron-withdrawing group will stabilize the conjugate base (benzoate) through delocalization of the negative charge, resulting in a stronger acid (lower pKa).

Table 2: pKa Values of Substituted Benzoic Acids in Water

| Compound | pKa |

| Benzoic Acid | 4.20 |

| m-Nitrobenzoic Acid | 3.47[1] |

| p-Nitrobenzoic Acid | 3.44 |

| m-Trifluoromethylbenzoic Acid | 3.86 |

| p-Trifluoromethylbenzoic Acid | 3.66 |

Data compiled from various chemical data sources.

The pKa values in Table 2 corroborate the findings from the Hammett constants. Both nitro- and trifluoromethyl-substituted benzoic acids are more acidic than benzoic acid itself.[1] The nitro-substituted acids exhibit lower pKa values than their trifluoromethyl counterparts, confirming the superior electron-withdrawing strength of the nitro group.

Spectroscopic Evidence

Spectroscopic techniques provide further quantitative insight into the electronic perturbations caused by these substituents.

The position of the carbonyl (C=O) stretching frequency in the IR spectrum of a substituted acetophenone is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency (wavenumber).

Table 3: Carbonyl (C=O) Stretching Frequencies in Substituted Acetophenones

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Acetophenone | ~1685 |

| p-Nitroacetophenone | ~1693 |

| m-Trifluoromethylacetophenone | ~1695 |

Data sourced from spectral databases and literature.

The data in Table 3 demonstrates that both the nitro and trifluoromethyl groups increase the C=O stretching frequency relative to acetophenone, consistent with their electron-withdrawing nature.

The chemical shifts of the carbon atoms in a benzene ring are influenced by the electronic effects of substituents. Electron-withdrawing groups deshield the aromatic carbons, causing their signals to appear at a higher chemical shift (downfield).

Table 4: ¹³C NMR Chemical Shifts (δ) of Substituted Benzenes (in ppm relative to TMS)

| Carbon Position | Nitrobenzene | Trifluoromethylbenzene |

| C-ipso | ~148.3 | ~131.2 (q, J ≈ 33 Hz) |

| C-ortho | ~123.5 | ~125.4 (q, J ≈ 4 Hz) |

| C-meta | ~129.4 | ~129.1 |

| C-para | ~134.7 | ~131.6 |

Data compiled from spectral databases.

The ¹³C NMR data reveals a significant deshielding of the aromatic carbons in both nitrobenzene and trifluoromethylbenzene compared to benzene (δ ≈ 128.5 ppm). The deshielding effect is particularly pronounced at the ipso and para positions for the nitro group, reflecting its strong resonance effect.

Mechanistic Insights: Inductive vs. Resonance Effects

The distinct electron-withdrawing properties of the nitro and trifluoromethyl groups can be rationalized by considering the interplay of their inductive and resonance effects.

The Nitro Group: A Combination of Strong –I and –M Effects

The nitro group is a potent electron-withdrawing group due to the synergistic combination of a strong inductive effect and a strong resonance effect.

-

Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms results in a powerful inductive pull of electron density from the aromatic ring through the C–N sigma bond.

-

Resonance Effect (–M): The nitro group can actively participate in resonance, delocalizing the π-electrons of the aromatic ring onto the oxygen atoms. This is particularly effective when the nitro group is in the ortho or para position.

Caption: Inductive vs. Resonance Effects of the Nitro Group.

The Trifluoromethyl Group: A Dominantly Inductive Electron Withdrawer

The trifluoromethyl group is also a strong electron-withdrawing group, but its effect is primarily inductive.

-

Inductive Effect (–I): The three highly electronegative fluorine atoms create a very strong dipole, resulting in a powerful inductive withdrawal of electron density.

-

Resonance Effect: The trifluoromethyl group does not have lone pairs or π-orbitals that can effectively overlap with the aromatic π-system to exert a significant resonance effect. While hyperconjugation involving the C-F σ* orbitals can contribute to a minor resonance-like electron withdrawal, the inductive effect is overwhelmingly dominant.

Caption: Dominant Inductive Effect of the Trifluoromethyl Group.

Impact on Chemical Reactivity and Drug Design

The potent electron-withdrawing properties of the nitro and trifluoromethyl groups have profound implications for chemical reactivity and are strategically employed in drug design.

Electrophilic Aromatic Substitution

Both the nitro and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution due to their reduction of electron density in the aromatic ring. They are also meta-directing because the meta position is the least deactivated.

Caption: Workflow of Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution

Conversely, strong electron-withdrawing groups like nitro and trifluoromethyl activate the aromatic ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. They stabilize the negatively charged Meisenheimer complex intermediate.

Applications in Drug Design

In drug development, the introduction of nitro and trifluoromethyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties:

-

Metabolic Stability: The trifluoromethyl group is often used to block metabolic oxidation at a particular site, thereby increasing the drug's half-life.

-

Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The strong electronic effects of these groups can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting their binding interactions with biological targets.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted benzoic acid.

Apparatus and Reagents:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).

-

Magnetic stirrer and stir bar.

-

25 mL burette.

-

100 mL beaker.

-

Substituted benzoic acid sample.

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).

-

Deionized water.

-

Ethanol (reagent grade).

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.1 mmol of the substituted benzoic acid and dissolve it in 50 mL of a 1:1 ethanol/water mixture in the 100 mL beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized 0.1 M NaOH solution above the beaker.

-

Titration: Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition. Allow the pH to stabilize before each reading. Continue the titration until the pH has risen significantly past the equivalence point.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve.

-

Determine the volume of NaOH required to reach the equivalence point (Veq).

-

The pKa is the pH at the half-equivalence point (Veq/2).

-

Caption: Experimental Workflow for pKa Determination.

Determination of Hammett Constants

Hammett constants are typically determined from the pKa values of a series of meta- and para-substituted benzoic acids.

Procedure:

-

Experimentally determine the pKa of the unsubstituted benzoic acid (pKa₀) and the substituted benzoic acid (pKa) using the potentiometric titration method described above.

-

The Hammett substituent constant (σ) is then calculated using the following equation, where the reaction constant (ρ) is defined as 1 for the ionization of benzoic acids in water at 25°C:

σ = pKa₀ - pKa

Conclusion

The nitro and trifluoromethyl groups are indispensable tools in the arsenal of the modern chemist. While both are potent electron-withdrawing groups, they exhibit distinct electronic properties. The nitro group's strength lies in the powerful combination of inductive and resonance effects, making it one of the strongest electron-withdrawing groups. The trifluoromethyl group, while also highly effective, primarily exerts its influence through a dominant inductive effect. A thorough understanding of these differences, quantified by parameters such as Hammett constants and pKa values, is crucial for the rational design of molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide has provided a foundational overview of these principles, supported by quantitative data and practical experimental protocols, to aid researchers in their endeavors.

References

An In-depth Technical Guide to the Safe Handling and Storage of Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe handling and storage of aromatic amines, a class of compounds widely used in pharmaceutical synthesis, dye production, and rubber manufacturing. Due to their potential carcinogenicity and mutagenicity, stringent safety protocols are paramount to protect laboratory personnel and the environment.[1][2][3] This document outlines the hazards associated with aromatic amines, provides detailed handling and storage protocols, and offers guidance on emergency procedures.

Hazard Identification and Toxicity

Aromatic amines pose significant health risks, primarily due to their ability to be absorbed through the skin and their potential for long-term toxicity.[1][4] Many aromatic amines are classified as known or suspected carcinogens and mutagens.[3]

Key Hazards:

-

Carcinogenicity and Mutagenicity: Many aromatic amines, such as aniline and toluidine, are implicated in causing cancer, with the bladder being a primary target organ.[3]

-

Dermal Absorption: Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.

-